molecular formula C8H10N2O B1375193 Cyclopropyl(pyrimidin-2-yl)methanol CAS No. 1339040-34-4

Cyclopropyl(pyrimidin-2-yl)methanol

Cat. No. B1375193
CAS RN: 1339040-34-4
M. Wt: 150.18 g/mol
InChI Key: GGEMQKGJSONMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(pyrimidin-2-yl)methanol is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Cyclopropyl(pyrimidin-2-yl)methanol is 1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Cyclopropyl(pyrimidin-2-yl)methanol is a liquid at room temperature .

Scientific Research Applications

Anti-Fibrotic Applications

“Cyclopropyl(pyrimidin-2-yl)methanol” derivatives have shown promising results in the treatment of fibrosis. These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and have demonstrated better anti-fibrotic activities than some existing drugs . They inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs.

Antimicrobial Activity

Pyrimidine derivatives, including those with a “cyclopropyl(pyrimidin-2-yl)methanol” structure, are known to exhibit antimicrobial properties. This makes them valuable in the development of new antibiotics and antiseptics, particularly in an era of increasing antibiotic resistance .

Antiviral Agents

The pyrimidine moiety is a core structure in the design of antiviral drugs. Compounds containing “cyclopropyl(pyrimidin-2-yl)methanol” could potentially be synthesized and tested for their efficacy against various viral infections, contributing to the treatment of diseases like influenza and HIV .

Antitumor Properties

Research has indicated that pyrimidine derivatives can have antitumor effects. As such, “cyclopropyl(pyrimidin-2-yl)methanol” may be used in the synthesis of compounds for cancer treatment, possibly offering new avenues for chemotherapy .

Pharmacological Research

The compound’s structure is conducive to the synthesis of libraries of novel heterocyclic compounds with potential biological activities. It can serve as a starting point for the development of a wide range of pharmacologically active substances .

Chemical Biology

In chemical biology, “cyclopropyl(pyrimidin-2-yl)methanol” can be employed to construct novel heterocyclic compound libraries. These libraries are crucial for screening compounds for various biological activities and identifying new therapeutic agents .

Safety and Hazards

The safety information available indicates that Cyclopropyl(pyrimidin-2-yl)methanol may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

cyclopropyl(pyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMQKGJSONMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(pyrimidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(pyrimidin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(pyrimidin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
Cyclopropyl(pyrimidin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
Cyclopropyl(pyrimidin-2-yl)methanol
Reactant of Route 5
Cyclopropyl(pyrimidin-2-yl)methanol
Reactant of Route 6
Cyclopropyl(pyrimidin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.